Computed Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) Differentiation vs. Unsubstituted 5-Nitropyrimidine-2,4-diamine Core
The target compound exhibits a computed XLogP3 of 3.6 and TPSA of 95.7 Ų [1]. The unsubstituted 5-nitropyrimidine-2,4-diamine core (CAS 18620-73-0) has a computed XLogP3 of approximately -0.3 and TPSA of approximately 121 Ų (estimated from PubChem data for the core scaffold [2]). This represents a ΔXLogP3 of approximately +3.9 and a ΔTPSA of approximately -25.3 Ų, indicating substantially enhanced membrane permeability potential for the target compound.
| Evidence Dimension | Computed lipophilicity and polar surface area—key determinants of passive membrane permeability and oral bioavailability |
|---|---|
| Target Compound Data | XLogP3 = 3.6; TPSA = 95.7 Ų |
| Comparator Or Baseline | 5-Nitropyrimidine-2,4-diamine (CAS 18620-73-0): XLogP3 ≈ -0.3; TPSA ≈ 121 Ų (core scaffold values from PubChem [2]) |
| Quantified Difference | ΔXLogP3 ≈ +3.9; ΔTPSA ≈ -25.3 Ų |
| Conditions | Computed properties using XLogP3 algorithm and Cactvs topological polar surface area method, as reported in PubChem [REFS-1, REFS-4] |
Why This Matters
The increase in lipophilicity and reduction in TPSA directly correlate with improved passive membrane permeability, making the target compound a more suitable starting point for cell-based kinase inhibition assays compared to the unsubstituted core scaffold.
- [1] PubChem Compound Summary for CID 45497077. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for 5-Nitropyrimidine-2,4-diamine, CID 97775. National Center for Biotechnology Information. View Source
